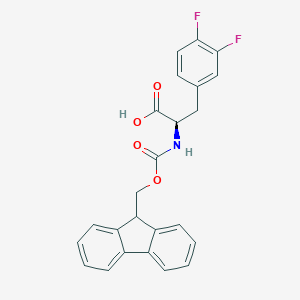

Fmoc-3,4-difluoro-D-phenylalanine

Beschreibung

BenchChem offers high-quality Fmoc-3,4-difluoro-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3,4-difluoro-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSYIDJNVXPQRM-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378937 |

Source

|

| Record name | Fmoc-3,4-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-59-4 |

Source

|

| Record name | Fmoc-3,4-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Advantage of Fluorination in Peptide Design

An In-depth Technical Guide to Fmoc-3,4-difluoro-D-phenylalanine for Advanced Peptide Synthesis and Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the precise modification of peptide structures is paramount to enhancing their therapeutic potential. Fmoc-3,4-difluoro-D-phenylalanine is a non-canonical amino acid that serves as a critical building block for this purpose. Its strategic importance lies in the introduction of fluorine atoms at the 3 and 4 positions of the D-phenylalanine side chain, a modification that imparts unique and advantageous properties to the resulting peptides.

The incorporation of this difluorinated analog can significantly improve metabolic stability, modulate receptor binding affinity, and enhance pharmacokinetic profiles.[1][2][3][4] The electron-withdrawing nature of fluorine alters the electronic properties of the aromatic ring, influencing crucial molecular interactions such as cation-π and π-π stacking, which are often central to biological recognition.[5] Furthermore, the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it perfectly suited for the widely adopted solid-phase peptide synthesis (SPPS) methodology, allowing for its seamless integration into complex peptide sequences.[1][6] This guide provides a comprehensive overview of the physical and chemical properties of Fmoc-3,4-difluoro-D-phenylalanine, its applications, and detailed protocols for its use, tailored for researchers and scientists in the field.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of Fmoc-3,4-difluoro-D-phenylalanine is essential for its effective handling, characterization, and application in synthesis.

Physical and Chemical Properties

The key physicochemical data for Fmoc-3,4-difluoro-D-phenylalanine are summarized in the table below. This data is critical for calculating molar quantities, assessing purity, and ensuring proper storage.

| Property | Value | Source(s) |

| CAS Number | 198545-59-4 | [1][3][7][] |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1][3][][] |

| Molecular Weight | 423.41 g/mol | [] |

| Appearance | White crystalline powder | [1][][] |

| Melting Point | 154-161 °C | [1][3] |

| Purity (Typical) | ≥ 98% (HPLC) | [1][3][] |

| Optical Rotation | [α]ᴅ²⁰ = +40 ± 2º (c=1 in DMF) | [1][3] |

| IUPAC Name | (2R)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [] |

| Synonyms | Fmoc-D-Phe(3,4-DiF)-OH, Fmoc-3,4-difluoro-D-Phe-OH | [1][] |

| Storage Conditions | 0-8 °C, desiccated | [1][3][] |

Spectroscopic Characterization

While detailed spectra should be acquired for each batch, the expected spectroscopic signatures provide a baseline for identity confirmation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.3-7.9 ppm), the difluorinated phenyl ring, and the aliphatic protons of the amino acid backbone. The α-proton signal is a key diagnostic peak.

-

¹³C NMR: The carbon spectrum will display distinct resonances for the carbonyl carbons (carboxylic acid and urethane), the numerous aromatic carbons of the Fmoc and difluorophenyl groups, and the aliphatic carbons. The C-F couplings can provide additional structural confirmation.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. It will show signals corresponding to the two fluorine atoms on the phenyl ring, and their chemical shifts are highly sensitive to the local electronic environment. This feature is invaluable for using the residue as a structural probe in larger peptides to study protein folding and interactions.[4][5]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. The expected molecular ion would be [M-H]⁻ at m/z ≈ 422.4 in negative ion mode or [M+H]⁺ at m/z ≈ 424.4 in positive ion mode.[10]

Part 2: The Rationale for Fluorination in Advanced Peptide Therapeutics

The decision to incorporate a difluorinated phenylalanine analog is driven by several key principles of medicinal chemistry aimed at overcoming the inherent limitations of natural peptides as drugs.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing C-H bonds on the aromatic ring with C-F bonds blocks sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the peptide.[4][5]

-

Modulation of Binding Affinity: Fluorine's high electronegativity alters the charge distribution of the phenyl ring. This can enhance binding to target receptors by creating more favorable electrostatic or dipole interactions. It can also influence the pKa of nearby functional groups, which can be critical for receptor engagement.[3][4]

-

Conformational Control: The steric bulk of fluorine, though minimal, and its electronic properties can introduce conformational constraints on the peptide backbone. This can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity.[6]

-

Improved Pharmacokinetic Properties: Increased lipophilicity due to fluorination can enhance a peptide's ability to cross cell membranes, potentially improving oral bioavailability and tissue distribution.[3][4]

The logical workflow for deciding to use a fluorinated amino acid is visualized below.

Caption: Decision logic for incorporating fluorinated amino acids.

Part 3: Experimental Protocol for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,4-difluoro-D-phenylalanine is primarily used in Fmoc-based SPPS. The following is a detailed, generalized protocol for the manual incorporation of this amino acid into a growing peptide chain on a resin support.

Causality and Core Principles

The entire process is cyclic and relies on two fundamental, alternating steps:

-

Deprotection: The base-labile Fmoc group on the N-terminus of the resin-bound peptide is removed with a weak base (piperidine), exposing a free amine.[6]

-

Coupling: The carboxylic acid of the incoming Fmoc-3,4-difluoro-D-phenylalanine is activated and then reacted with the newly exposed amine to form a new peptide bond.[10]

This cycle is repeated for each amino acid in the sequence.

Step-by-Step Manual SPPS Protocol

Materials:

-

Resin with N-terminally Fmoc-deprotected amino acid (e.g., Rink Amide resin)

-

Fmoc-3,4-difluoro-D-phenylalanine

-

Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[10]

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% Piperidine in DMF (Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing Solvents: Methanol (MeOH)

-

Reaction Vessel with frit and stopcock

Procedure:

-

Resin Swelling (Equilibration):

-

Place the resin in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for 30 minutes. This is crucial for exposing the reactive sites within the resin beads.

-

Drain the DMF.

-

-

Fmoc Deprotection (N-terminal Amine Exposure):

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate gently for 5 minutes. Drain.

-

Add a fresh portion of 20% piperidine/DMF solution and agitate for 15-20 minutes. This two-step process ensures complete removal of the Fmoc group.[10]

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

-

-

Coupling (Peptide Bond Formation):

-

Activation: In a separate vial, dissolve Fmoc-3,4-difluoro-D-phenylalanine (3-4 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in a minimal amount of DMF. Add DIPEA (2 eq. relative to the amino acid) to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the activated ester. Allow this pre-activation to proceed for 2-5 minutes. The base (DIPEA) is essential for both activating the HBTU and maintaining a basic pH for the coupling reaction.

-

Addition: Add the activated amino acid solution to the washed, deprotected resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring (Optional): To ensure the reaction is complete, a small sample of resin beads can be removed and tested with a ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times), then DCM (3 times), then DMF again (3 times) to remove excess reagents and byproducts.

-

-

Capping (Optional but Recommended):

-

To block any unreacted free amines from reacting in subsequent cycles (which would result in deletion sequences), a capping step can be performed.

-

Treat the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 10 minutes.[10]

-

Wash the resin as in step 4.

-

-

Cycle Repetition:

-

Return to Step 2 to deprotect the newly added Fmoc-3,4-difluoro-D-phenylalanine and proceed to couple the next amino acid in the sequence.

-

The SPPS cycle is illustrated in the following workflow diagram.

Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS).

Part 4: Handling, Storage, and Safety

-

Storage: Fmoc-3,4-difluoro-D-phenylalanine is a solid that should be stored in a cool, dry place. The recommended storage temperature is between 0-8 °C.[1][3][] It is stable for short periods at room temperature, such as during shipping, but long-term storage should be refrigerated to minimize potential degradation.[11]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder. Avoid inhalation of dust.

-

Solubility: The compound is compatible with a variety of organic solvents used in peptide synthesis, most notably DMF.[] For coupling reactions, ensure the compound is fully dissolved before activation.

Conclusion

Fmoc-3,4-difluoro-D-phenylalanine is more than just another amino acid derivative; it is a strategic tool for rational drug design. Its unique difluorinated structure provides a proven method for enhancing the stability, bioactivity, and pharmacokinetic properties of peptide-based therapeutics.[1][3][4] By understanding its fundamental properties and mastering its incorporation via solid-phase peptide synthesis, researchers can unlock new possibilities in the development of next-generation peptide drugs targeting a wide array of diseases.

References

-

Aralez Bio eStore. (n.d.). Fmoc-3,4-difluoro-D-phenylalanine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

-

Al-Hadedi, A. A. M., & Ghaffar, T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(30), 17742–17762. Retrieved from [Link]

-

Reddit. (2021). How stable are Fmoc amino acids at room temp?. Retrieved from [Link]

-

Paparo, A., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Omega, 7(46), 42295–42305. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. aralezbio-store.com [aralezbio-store.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

Fmoc-3,4-difluoro-D-phenylalanine structure and molecular weight

An In-Depth Technical Guide to Fmoc-3,4-difluoro-D-phenylalanine: Structure, Properties, and Application in Peptide Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Fmoc-3,4-difluoro-D-phenylalanine. We will delve into its core chemical attributes, the rationale behind its use in medicinal chemistry, and provide a detailed, field-proven protocol for its incorporation into synthetic peptides.

Introduction: The Strategic Advantage of Fluorination

In the landscape of peptide-based therapeutics and advanced biochemical probes, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Fmoc-3,4-difluoro-D-phenylalanine is a synthetic amino acid derivative that has gained prominence for its ability to confer unique and advantageous properties to peptides. The introduction of fluorine, a small but highly electronegative atom, can profoundly influence a peptide's conformation, metabolic stability, and binding affinity without adding significant steric bulk[1][2].

This compound combines two critical features: the 3,4-difluorinated phenyl ring and the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The difluoro-phenyl moiety enhances the parent peptide's biological and pharmacokinetic profile, while the Fmoc group makes it directly compatible with the most common and robust method for peptide synthesis: solid-phase peptide synthesis (SPPS)[3][4][5]. This guide will provide the foundational knowledge and practical methodology required to effectively utilize this powerful building block.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. Fmoc-3,4-difluoro-D-phenylalanine is a white crystalline powder that is handled with standard laboratory procedures[3][][]. Its key properties are summarized below.

Chemical Structure

The structure consists of a D-phenylalanine core, modified with two fluorine atoms at the 3 and 4 positions of the phenyl ring, and an Fmoc group attached to the alpha-amino group.

Caption: Chemical structure of Fmoc-3,4-difluoro-D-phenylalanine.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | [3][8] |

| Molecular Weight | 423.4 g/mol (or 423.41 g/mol ) | [3][][8] |

| CAS Number | 198545-59-4 | [3][9] |

| Appearance | White crystalline powder | [3][][] |

| Purity | ≥97-98% (by HPLC) | [3][][10] |

| Melting Point | 154-161 °C | [3][8] |

| Optical Rotation | [α]D = +40 ± 2º (c=1 in DMF) | [3][8] |

| Storage Conditions | 0-8 °C | [3][8] |

The Causality of Fluorination: Why It Works

The decision to incorporate 3,4-difluoro-D-phenylalanine into a peptide is driven by predictable and desirable modulations of its physicochemical properties. The underlying mechanisms are rooted in the unique characteristics of the fluorine atom.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and not typically cleaved by metabolic enzymes. Phenyl rings are often targets for enzymatic hydroxylation by Cytochrome P450 enzymes. Fluorinating these positions blocks this metabolic pathway, thereby increasing the in vivo half-life of the peptide[1][2].

-

Enhanced Binding Affinity: Fluorine's high electronegativity creates a dipole moment and can alter the acidity of nearby protons. This can lead to new, favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with the target receptor, increasing binding affinity and potency[1][3][11].

-

Modulation of Conformation: The fluorinated phenyl ring can influence the peptide's secondary structure. The D-configuration of the amino acid itself induces significant conformational constraints, which can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding to its target.

-

Improved Pharmacokinetics: The introduction of fluorine can increase the lipophilicity of the peptide, which may enhance its ability to cross cell membranes and improve its overall pharmacokinetic profile[2][3].

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,4-difluoro-D-phenylalanine is primarily designed for use in Fmoc-based SPPS. This methodology allows for the stepwise construction of a peptide chain on a solid support (resin), with the Fmoc group serving as a temporary protecting group for the N-terminus.

The Role of the Fmoc Group

The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[5]. This orthogonal deprotection strategy is the cornerstone of Fmoc-SPPS, allowing for the selective elongation of the peptide chain without damaging acid-labile side-chain protecting groups.

General SPPS Workflow

The incorporation of Fmoc-3,4-difluoro-D-phenylalanine follows the standard SPPS cycle. The process is iterative, with each cycle adding one amino acid to the growing peptide chain.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: A Self-Validating System

This protocol provides a detailed methodology for the manual solid-phase synthesis of a peptide incorporating Fmoc-3,4-difluoro-D-phenylalanine. This system is self-validating through intermittent colorimetric tests.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-3,4-difluoro-D-phenylalanine

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling activators: HBTU (or HCTU/HATU) and N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Kaiser test kit or other ninhydrin-based test

Methodology:

Step 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

-

Add DMF to the resin and agitate gently for 30-60 minutes to swell the resin beads. This is critical for ensuring reaction sites are accessible.

-

Drain the DMF.

Step 2: Initial Fmoc Deprotection

-

Add the deprotection solution (20% piperidine in DMF) to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-3,4-difluoro-D-phenylalanine

-

Activation: In a separate vial, dissolve Fmoc-3,4-difluoro-D-phenylalanine (3-5 equivalents relative to resin loading) and HBTU (3-5 eq.) in a minimal amount of DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Validation: After coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Step 4: Peptide Elongation

-

Repeat Steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

Step 5: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the resin extensively with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Add the cleavage cocktail (e.g., 95% TFA) to the resin.

-

Agitate gently at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and remove any remaining side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

-

Dry the crude peptide pellet under vacuum.

Step 6: Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final product.

Conclusion

Fmoc-3,4-difluoro-D-phenylalanine is a high-value, specialized reagent for modern peptide chemistry. Its strategic use enables researchers to systematically enhance the metabolic stability and biological activity of synthetic peptides[3][11]. By understanding its fundamental properties and employing robust, validated protocols like the one detailed above, scientists in drug discovery and biotechnology can unlock new possibilities in the design of next-generation peptide therapeutics and research tools.

References

-

Fmoc-3,4-difluoro-D-phenylalanine. Aralez Bio eStore. [Link]

-

O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2349. PubMed Central. [Link]

-

3,4-Difluoro-d-phenylalanine. PubChem, National Center for Biotechnology Information. [Link]

-

3,4-Difluoro-L-phenylalanine. PubChem, National Center for Biotechnology Information. [Link]

-

Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase. ACS Publications. [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PubMed Central, National Institutes of Health. [Link]

-

Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. aralezbio-store.com [aralezbio-store.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

CAS number 198545-59-4 properties and suppliers

An In-depth Technical Guide to 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 198545-59-4)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 198545-59-4), a molecule of interest within the field of medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical properties, a plausible synthetic route, and its potential therapeutic applications based on the well-established biological significance of its core scaffold. We will also provide a list of current suppliers to facilitate further research and development.

Introduction: The Significance of the 2-Aminothiazole Scaffold

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide belongs to the 2-aminothiazole class of heterocyclic compounds. The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2][3][4] Its versatile structure serves as a valuable scaffold for designing novel therapeutic agents.[3] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[5] This has led to extensive research into novel derivatives, making compounds like CAS 198545-59-4 intriguing candidates for further investigation.[5] This guide will synthesize the available information on this specific compound, placing it within the broader context of its chemical class.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is critical for its application in research and development, influencing factors such as solubility, formulation, and in vivo disposition. While specific experimental data for this compound is not extensively published, the following table summarizes its key identifiers and calculated properties.

| Property | Value |

| CAS Number | 198545-59-4 |

| Molecular Formula | C₁₁H₁₀ClN₃OS |

| Molecular Weight | 267.74 g/mol |

| IUPAC Name | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=CSC(=N2)N |

| Physical Description | Solid (form may vary by supplier) |

| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. |

Note: Properties such as melting point, boiling point, and precise solubility data are not consistently available from public sources and should be determined experimentally.

Synthesis and Workflow

The synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide can be achieved through established organic chemistry methodologies. A common approach for creating the amide bond in such structures involves the coupling of a 2-aminothiazole-5-carboxylic acid derivative with the appropriate aniline.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of a suitable 2-aminothiazole-5-carboxylic acid precursor with 2-chloro-6-methylaniline. The following diagram illustrates this proposed workflow.

Caption: Proposed synthetic workflow for CAS 198545-59-4.

General Experimental Protocol: Amide Coupling

-

Reactant Preparation: Dissolve 2-aminothiazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Carboxylic Acid Activation: Add a peptide coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

-

Amine Addition: To the activated ester solution, add 2-chloro-6-methylaniline (1.1 eq).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: Upon completion, quench the reaction with water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Potential Therapeutic Applications and Research Directions

The 2-aminothiazole core is a cornerstone in the development of various therapeutic agents.[1] While specific biological data for CAS 198545-59-4 is not yet widely published, its structure suggests several promising avenues for investigation based on the known activities of its parent scaffold.[5]

Logical Research Pathways

Caption: Potential research avenues for CAS 198545-59-4.

-

Anticancer Drug Discovery: The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, such as the kinase inhibitor Dasatinib.[1] These compounds often target protein kinases, which play a crucial role in cell proliferation and survival.[6] Therefore, screening CAS 198545-59-4 against a panel of cancer-related kinases is a logical first step in evaluating its potential as an oncology therapeutic.[1]

-

Antimicrobial Agents: Thiazole derivatives have been investigated for their antibacterial and antifungal properties.[5] The unique substitutions on this molecule may confer novel antimicrobial activity, warranting evaluation against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Activity: Many heterocyclic compounds containing nitrogen and sulfur exhibit anti-inflammatory properties.[5] This compound could be explored in assays for inflammation-related targets, such as cyclooxygenase (COX) enzymes or cytokine production.

-

Cautionary Note on Toxicity: While the 2-aminothiazole scaffold is considered privileged, it has also been classified as a potential "toxicophore".[3][4] This is due to its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites.[4] Therefore, early-stage toxicological profiling is a critical and self-validating step in the development of any drug candidate based on this scaffold.

Commercial Suppliers

For researchers looking to procure this compound for experimental purposes, several chemical suppliers list CAS 198545-59-4 in their catalogs. It is recommended to contact the suppliers directly for up-to-date information on availability, purity, and pricing.

| Supplier | Location |

| BLD Pharmatech | USA/China |

| Chem-Impex International | USA[7] |

| Finetech Industry Limited | China[8] |

| AiFChem | China[9] |

| Ambeed | USA[10] |

| Alfa Chemistry | USA[11] |

| Guidechem | Online Directory[12] |

| ChemicalBook | Online Directory[13] |

Conclusion

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 198545-59-4) is a compound with significant potential for drug discovery, largely owing to its 2-aminothiazole core. While specific biological data for this molecule is sparse in the public domain, the well-documented activities of related compounds provide a strong rationale for its investigation as a potential kinase inhibitor, antimicrobial, or anti-inflammatory agent. This guide has provided a foundational overview of its properties, a plausible synthetic strategy, and key research directions. Further experimental validation is necessary to fully elucidate the therapeutic potential of this promising molecule.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]

-

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. BU CyberSec Lab. [Link]

-

34256-82-1[Acetochlor]. Acmec Biochemical. [Link]

-

BLD Pharmatech Co., Limited. ChemBuyersGuide.com. [Link]

-

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. [Link]

-

Fmoc-3,4-difluoro-D-phenylalanine - (CAS 198545-59-4). Amino-acid-peptide.com. [Link]

-

Product Search. BuyersGuideChem. [Link]

-

Pharmaceutical | PDF. Scribd. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. FMOC-D-3,4-Difluorophe | CAS: 198545-59-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. 198545-59-4 | Fmoc-D-Phe(3,4-DiF)-OH - AiFChem [aifchem.com]

- 10. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid| Ambeed [ambeed.com]

- 11. alfachemic.com [alfachemic.com]

- 12. Page loading... [wap.guidechem.com]

- 13. FMOC-D-3,4-Difluorophe | 198545-59-4 [amp.chemicalbook.com]

Harnessing the Power of Fluorine: A Technical Guide to Enhancing Peptide Stability and Bioactivity

Abstract

The strategic incorporation of fluorine into peptides has emerged as a transformative approach in medicinal chemistry and drug development. This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in augmenting the therapeutic potential of peptides. We will delve into the fundamental physicochemical properties of fluorine that underpin its remarkable ability to enhance peptide stability against proteolytic degradation, modulate conformation, and improve bioactive properties such as receptor binding and cell permeability. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a thorough understanding of the core principles but also detailed, field-proven experimental protocols and data interpretation strategies.

The Fluorine Advantage: Unique Physicochemical Properties and Their Impact on Peptides

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in peptide engineering.[1][2] Its small van der Waals radius (1.47 Å), only slightly larger than that of hydrogen (1.20 Å), allows it to act as a bioisostere of a hydrogen atom, often with minimal steric perturbation to the overall peptide structure.[2][3] However, the profound electronic effects of fluorine set it apart.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 109 kcal/mol.[4] This exceptional strength is a cornerstone of fluorine's ability to enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[1][3] Furthermore, the high electronegativity of fluorine creates a strong dipole moment in the C-F bond, which can influence local electronic environments and participate in favorable electrostatic interactions within a protein binding pocket.[1][3] These unique attributes translate into several key advantages for peptide therapeutics:

-

Enhanced Metabolic Stability: By replacing metabolically labile C-H bonds with robust C-F bonds, fluorination can significantly hinder enzymatic degradation by proteases, extending the in vivo half-life of peptide drugs.[3][5]

-

Modulation of Physicochemical Properties: Fluorination can alter a peptide's lipophilicity, acidity/basicity (pKa), and conformational preferences, thereby influencing its solubility, membrane permeability, and bioavailability.[1][3]

-

Improved Binding Affinity and Specificity: The introduction of fluorine can lead to more potent and selective interactions with biological targets through favorable dipolar and electrostatic interactions within the binding site.[3][6]

-

Conformational Control: The steric and electronic effects of fluorine can be leveraged to stabilize specific secondary structures, such as α-helices or β-sheets, which can be crucial for biological activity.[5][7]

Strategic Incorporation of Fluorine into Peptides: Synthesis and Methodologies

The successful integration of fluorine into a peptide backbone requires careful planning and execution, starting from the synthesis of fluorinated amino acid building blocks to their incorporation via solid-phase peptide synthesis (SPPS).

Synthesis of Fluorinated Amino Acids

A variety of synthetic routes are available for the preparation of fluorinated amino acids.[8] These methods can be broadly categorized into two strategies: the use of fluorinated building blocks or the direct fluorination of amino acid precursors.[8] Recent advancements in transition-metal catalysis and the development of novel fluoroalkylating reagents have provided powerful tools for the selective and efficient synthesis of a wide range of fluorinated amino acids.[8]

Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

SPPS is the most widely used method for synthesizing peptides containing fluorinated residues.[9] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the predominant approach.[10] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.[10]

Experimental Protocol: Solid-Phase Synthesis of a Fluorinated Peptide

This protocol outlines the manual synthesis of a model hexapeptide containing a 4-fluorophenylalanine (Phe(4-F)) residue using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Phe(4-F)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Diethyl ether

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of OxymaPure, and 3 equivalents of DIC in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-Phe(4-F)-OH at the desired position.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry (MS).

Workflow for Solid-Phase Peptide Synthesis of a Fluorinated Peptide

Caption: A generalized workflow for the solid-phase synthesis of a peptide incorporating a fluorinated amino acid.

Enhanced Stability: The Bulwark Against Proteolytic Degradation

A major hurdle in the development of peptide therapeutics is their susceptibility to enzymatic degradation by proteases.[11][12] Fluorination offers a robust strategy to enhance the proteolytic stability of peptides.[5][13][14]

The introduction of fluorine can sterically hinder the approach of proteases to the peptide backbone, preventing cleavage at or near the site of fluorination.[5] Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[1] However, it is important to note that the effect of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific enzyme, the position of the fluorine substitution relative to the cleavage site, and the degree of fluorination.[15][16]

Experimental Protocol: Protease Stability Assay

This protocol describes a method to assess the stability of a fluorinated peptide in the presence of a protease, such as trypsin, using RP-HPLC for analysis.

Materials:

-

Fluorinated peptide and its non-fluorinated counterpart (control)

-

Trypsin (or other relevant protease)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

-

Mobile phases for HPLC (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Methodology:

-

Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and trypsin in the assay buffer.

-

Incubation:

-

In a microcentrifuge tube, add the peptide solution to the assay buffer to a final concentration of 100 µM.

-

Initiate the reaction by adding trypsin to a final concentration of 1 µg/mL.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.

-

-

RP-HPLC Analysis:

-

Analyze each quenched sample by RP-HPLC.

-

Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

-

Integrate the peak area of the parent peptide at each time point.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent peptide against time.

-

Determine the half-life (t₁/₂) of the peptide under these conditions.

-

Compare the half-life of the fluorinated peptide to that of the non-fluorinated control.

-

Comparative Proteolytic Stability of a Native vs. Fluorinated Peptide

| Peptide | Position of Fluorination | Protease | Half-life (t₁/₂) (min) |

| Native Peptide | N/A | Trypsin | 35 |

| Fluorinated Peptide | Phe(4-F) at P1' | Trypsin | >240 |

| Native Peptide | N/A | Chymotrypsin | 50 |

| Fluorinated Peptide | Leu(5,5,5-F₃) at P2 | Chymotrypsin | 180 |

Augmenting Bioactivity: Fine-Tuning a Peptide's Biological Function

Beyond enhancing stability, fluorination can be a powerful tool for modulating the bioactivity of peptides, including their binding affinity, receptor selectivity, and cell permeability.

Modulating Binding Affinity and Selectivity

The introduction of fluorine into a peptide can significantly impact its interaction with a biological target.[6][17] The highly polarized C-F bond can participate in favorable electrostatic and dipolar interactions with residues in the binding pocket, leading to enhanced binding affinity.[3][9] In some cases, fluorination can also improve selectivity by creating specific interactions with the target receptor that are not possible with the native peptide.[6]

Experimental Protocol: Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a fluorinated peptide for its receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., ³H-labeled or ¹²⁵I-labeled) with known affinity for the receptor

-

Fluorinated peptide and its non-fluorinated counterpart

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Assay Setup:

-

In a 96-well plate, add a constant amount of cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor peptide (either the fluorinated or non-fluorinated version).

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).

-

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Binding Affinities of a Peptide Library with Varying Fluorination

| Peptide Variant | Ki (nM) | Fold Change vs. Native |

| Native Peptide | 15.2 | 1.0 |

| 3-F-Phe substitution | 8.1 | 1.9 |

| 4-F-Phe substitution | 5.4 | 2.8 |

| 3,4-di-F-Phe substitution | 18.5 | 0.8 |

Enhancing Cell Permeability

The ability of a peptide to cross cell membranes is often a limiting factor for its therapeutic efficacy against intracellular targets.[18][19] Fluorination can enhance cell permeability by increasing the lipophilicity of the peptide, which facilitates its partitioning into the lipid bilayer of the cell membrane.[1] However, the relationship between fluorination and permeability is complex, as excessive fluorination can sometimes lead to reduced solubility and aggregation.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput in vitro method to predict passive membrane permeability.

Materials:

-

PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

-

Phospholipid solution (e.g., phosphatidylcholine in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorinated peptide and control compounds with known permeability

-

UV-Vis plate reader or LC-MS system

Methodology:

-

Membrane Formation: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

-

Assay Setup:

-

Add the peptide solution (dissolved in PBS) to the wells of the donor plate.

-

Add fresh PBS to the wells of the acceptor plate.

-

Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

-

-

Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours) to allow the peptide to permeate across the artificial membrane.

-

Quantification:

-

After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

-

Data Analysis:

-

Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - (Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Ca(t) / Cequilibrium) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the peptide concentration in the acceptor well at time t, and Cequilibrium is the equilibrium concentration.

-

Modulation of a Signaling Pathway by a Fluorinated Peptide Antagonist

Caption: A schematic of a GPCR signaling pathway illustrating the antagonistic action of a fluorinated peptide.

Conclusion

The strategic incorporation of fluorine represents a paradigm shift in peptide drug design, offering a versatile and powerful toolkit to overcome many of the inherent limitations of native peptides. By judiciously leveraging the unique physicochemical properties of fluorine, researchers can rationally design peptide therapeutics with enhanced stability, fine-tuned bioactivity, and improved pharmacokinetic profiles. The methodologies and protocols outlined in this guide provide a practical framework for the synthesis, characterization, and evaluation of fluorinated peptides, empowering scientists to unlock the full therapeutic potential of this promising class of molecules. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities to develop novel and more effective peptide-based medicines.

References

-

B. E. Sansom, et al. (2014). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]

-

M. D. Minks, et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science. [Link]

-

J. T. Gardiner. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

T. J. Snape. (2015). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]

-

A. M. C. D. S. D. V. S. L. A. U. J. J. S. L. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers. [Link]

-

A. A. B. M. A. F. A. D. M. A. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Y. Li, et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. [Link]

-

D. J. Cole, et al. (2016). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics. [Link]

-

G. T. Smith, et al. (2015). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]

-

E. N. G. Marsh. (2014). Fluorine: A new element in protein design. Protein Science. [Link]

-

B. B. M. S. C. (2017). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Israel Journal of Chemistry. [Link]

-

K. L. Horton, et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

-

I. T. I. M. K. M. O. D. C. (2023). A methodology to correctly assess the applicability domain of cell membrane permeability predictors for cyclic peptides. Digital Discovery. [Link]

-

V. Asante, et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. [Link]

-

Resolian. (2025). Optimizing Peptide Permeability Assays. Resolian. [Link]

-

H. Meng, et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry. [Link]

-

A. A. M. G. F. B. S. S. S. A. S. A. G. B. (2022). Rapid label-free cell-based Approach Membrane Permeability Assay using MALDI-hydrogen-deuterium exchange mass spectrometry for peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

W. H. G. P. (2011). Enabling routine fluorous capping in solid phase peptide synthesis. Journal of Fluorine Chemistry. [Link]

-

E. N. G. Marsh. (2012). Fluorine: A new element in protein design. Defense Technical Information Center. [Link]

-

V. Asante, et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids. [Link]

-

K. J. J. K. L. M. M. S. W. A. H. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

S. A. Miles, et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

-

A. D. M. F. C. (2023). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. International Journal of Molecular Sciences. [Link]

-

K. L. Horton, et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

-

S. B. G. D. S. D. (2020). Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. Journal of Visualized Experiments. [Link]

-

K. Kumar. (2009). A New Paradigm for Protein Design and Biological Self-Assembly. Cellular and Molecular Bioengineering. [Link]

-

S. G. D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

M. E. C. (2011). Serum Stability of Peptides. Methods in Molecular Biology. [Link]

-

N. G. J. B. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]

-

T. B. K. K. (2015). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F‐MRI. ChemBioChem. [Link]

-

M.-G. K. J.-H. K. S.-J. L. Y.-J. K. (2024). Analytical Methods and Effects of Bioactive Peptides Derived from Animal Products: A Mini-Review. Food Science of Animal Resources. [Link]

-

K. H. Piepenbrink, et al. (2009). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. The Biochemical Journal. [Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

-

S. A. Miles, et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

-

K. J. J. K. L. M. M. S. W. A. H. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

T. B. G. C. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

-

Grand Ingredients. (n.d.). Analytical Testing vs Functional Peptide Activity. Grand Ingredients. [Link]

-

A. B. S. C. C. M. L. F. M. V. A. I. (2022). Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs. Journal of the American Chemical Society. [Link]

-

F. Amblard, et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

-

J. S. F. T. A. J. T. (2021). Fluorinated peptide biomaterials. Journal of Peptide Science. [Link]

-

K. H. Piepenbrink, et al. (2009). Fluorine substitutions in an antigenic peptide selectively modulate T-cell receptor binding in a minimally perturbing manner. The Biochemical Journal. [Link]

-

J. M. S. (2003). Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

-

A. D. M. F. C. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal. [Link]

-

T. G. A. A. C. I. D. G. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. New Journal of Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine substitutions in an antigenic peptide selectively modulate T-cell receptor binding in a minimally perturbing manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A methodology to correctly assess the applicability domain of cell membrane permeability predictors for cyclic peptides - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 19. Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared [mdpi.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise, stepwise assembly of amino acids is paramount to achieving the desired final product. Central to this endeavor is the concept of protecting groups, temporary modifications that shield reactive functional groups from unwanted side reactions. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the preeminent choice for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions, which forms the foundation of the elegant and highly effective Fmoc/tBu orthogonal protection strategy.[3][4]

This technical guide offers a comprehensive exploration of Fmoc protecting group chemistry, delving into the mechanistic underpinnings of its function, providing field-proven experimental protocols, and offering insights into the critical considerations for its successful application in the synthesis of peptides for research and therapeutic development.

The Principle of Orthogonality: A Paradigm Shift in Peptide Synthesis

The power of the Fmoc strategy lies in the principle of orthogonal protection.[5][6] This refers to the use of multiple classes of protecting groups within a single synthetic scheme, where each class can be selectively removed under distinct chemical conditions without affecting the others.[4][5] In the context of Fmoc-based SPPS, this is typically realized through a two-tiered system:

-

Temporary Nα-Amino Protecting Group: The base-labile Fmoc group is used to protect the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle.[3][5]

-

Permanent Side-Chain Protecting Groups: Acid-labile groups, such as the tert-butyl (tBu) group, are employed to protect the reactive side chains of trifunctional amino acids throughout the synthesis.[3][4] These are only removed during the final cleavage of the peptide from the solid support.[3]

This orthogonality is the key advantage over older methods, such as the Boc/Bzl strategy, which relies on graded acid lability and carries a higher risk of premature side-chain deprotection.[2][4] The mild conditions used for Fmoc removal preserve the integrity of the acid-sensitive side-chain protecting groups and the linker anchoring the peptide to the resin, leading to higher purity and yield of the final peptide.[3][7]

The Chemistry of the Fmoc Group: Protection and Deprotection

The functionality of the Fmoc group is intrinsically linked to the chemical properties of its fluorenyl ring system.

Introduction of the Fmoc Group: The Protection Step

The Fmoc group is typically introduced onto the α-amino group of an amino acid through a nucleophilic attack of the amino group on an activated Fmoc derivative.[1] The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[7][8]

-

Fmoc-Cl: This reagent is highly reactive but can lead to the formation of Fmoc-dipeptide side products.[9]

-

Fmoc-OSu: Generally preferred due to its increased stability and lower propensity for side reactions, leading to cleaner product profiles.[1][8]

The reaction is typically carried out under basic conditions, for example, with sodium bicarbonate in a dioxane/water mixture or pyridine in dichloromethane.[8]

The Deprotection Mechanism: A Base-Catalyzed β-Elimination

The removal of the Fmoc group is the critical, repeated step in the elongation of the peptide chain during SPPS.[1] This process occurs via a base-catalyzed β-elimination (E1cB) mechanism.[1][9]

-

Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[1][10] The electron-withdrawing nature of the fluorenyl system makes this proton susceptible to removal.[1]

-

β-Elimination: The resulting carbanion intermediate is unstable and undergoes elimination, cleaving the C-O bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[1][11]

-

Dibenzofulvene Adduct Formation: The liberated DBF is a reactive electrophile that is immediately trapped by the excess secondary amine base (e.g., piperidine) to form a stable adduct.[11][12] This scavenging step is crucial to prevent the DBF from reacting with the newly deprotected N-terminal amine, which would lead to chain termination.[11]

The formation of the dibenzofulvene-piperidine adduct is a useful feature of Fmoc chemistry, as it has a characteristic UV absorbance at around 301 nm, allowing for real-time monitoring of the deprotection reaction.[3][11]

The Core Workflow of Fmoc Solid-Phase Peptide Synthesis

The iterative cycle of Fmoc-SPPS involves a series of well-defined steps, each critical for the successful synthesis of the target peptide.[4][13]

Resin Selection and Preparation

The choice of solid support is dictated by the desired C-terminus of the final peptide.[14][15]

-

Wang Resin: For peptides with a C-terminal carboxylic acid.[14]

-

Rink Amide Resin: For peptides with a C-terminal amide.[14][15]

Before initiating the synthesis, the resin must be swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), to ensure that the reactive sites are accessible.[13][15]

First Amino Acid Loading

The first Fmoc-protected amino acid is covalently attached to the resin. The specific protocol for this step depends on the type of resin being used.

The Iterative Elongation Cycle

The peptide chain is elongated through a repeated cycle of deprotection, washing, and coupling.

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide to expose the free amine.

-

Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagents and byproducts.[1]

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the peptide chain.[1]

-

Capping (Optional): To prevent the formation of deletion sequences, any unreacted N-terminal amines can be capped (acetylated) using reagents like acetic anhydride.[1]

This cycle is repeated until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the "permanent" acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers.[3] Scavengers are crucial for quenching reactive cationic species generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[16]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key workflows in manual Fmoc-SPPS.

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical two-step deprotection procedure for a resin-bound peptide.[11]

Materials:

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF in a suitable reaction vessel for at least 30 minutes.

-

Drain: Drain the DMF from the reaction vessel.

-

First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[11] Agitate the slurry using a shaker or by bubbling with an inert gas for 1-3 minutes at room temperature.[11] Drain the solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin and agitate for 15-30 minutes at room temperature.[13][14]

-

Draining: Drain the deprotection solution from the reaction vessel.[11]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[1]

Protocol 2: Amino Acid Coupling with HCTU

This protocol describes a standard coupling procedure using HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a common and efficient coupling reagent.[15]

Materials:

-

Deprotected peptide-resin

-

Fmoc-protected amino acid

-

HCTU

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF

Procedure:

-

Prepare Activated Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HCTU (slightly less than the amino acid) in DMF.

-

Activation: Add DIPEA (2 equivalents relative to the amino acid) to the solution and vortex briefly. The solution will typically change color, indicating activation.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Monitoring Fmoc Deprotection via UV-Vis Spectroscopy

This protocol allows for the quantitative monitoring of Fmoc group removal by measuring the absorbance of the dibenzofulvene-piperidine adduct.[11]

Materials:

-

Filtrate from the Fmoc deprotection steps

-

DMF

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Collect Filtrate: Collect all the filtrate from the deprotection steps (including the initial short deprotection and the main deprotection step).

-

Dilute to Volume: Transfer the collected filtrate to a volumetric flask of a known volume (e.g., 25 mL or 50 mL).[11] Dilute to the mark with DMF and ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[11]

-

Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[11]

-

Calculation: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

Quantitative Data and Performance

The efficiency of Fmoc deprotection and coupling is critical for the overall success of the peptide synthesis. The following table summarizes typical reaction conditions and times.

| Step | Reagents and Solvents | Typical Concentration/Equivalents | Typical Reaction Time | Temperature |

| Resin Swelling | DMF or DCM | N/A | 30-60 min | Room Temp |

| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 15-30 min | Room Temp |

| Amino Acid Coupling | Fmoc-amino acid, HCTU, DIPEA in DMF | 3-5 eq. (AA), ~3-5 eq. (HCTU), 6-10 eq. (DIPEA) | 30-60 min | Room Temp |

| Final Cleavage | TFA/TIS/H₂O/EDT | 94/1/2.5/2.5 (v/v/v/v) | 2-4 hours | Room Temp |

Common Challenges and Mitigation Strategies

While Fmoc chemistry is robust, certain challenges can arise during the synthesis of "difficult" sequences.

Aspartimide Formation

Peptides containing aspartic acid are prone to the formation of a cyclic imide (aspartimide) under basic conditions, which can lead to a mixture of α- and β-aspartyl peptides or piperidide adducts.[16][17]

Mitigation:

-

Use of milder deprotection bases like piperazine.[17]

-

Addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution.[16]

-

Employing side-chain protecting groups for Asp that sterically hinder aspartimide formation.

Diketopiperazine Formation

At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin.[16] This is particularly prevalent when proline is one of the first two amino acids.[16]

Mitigation:

-

Use of 2-chlorotrityl chloride resin, where the steric bulk of the linker inhibits diketopiperazine formation.[16]

-

In situ neutralization protocols for Boc-based synthesis.[16]

Aggregation

During the synthesis of long or hydrophobic peptides, inter- and intra-chain aggregation can occur, leading to incomplete deprotection and coupling reactions.[16]

Mitigation:

-

Switching to a more effective solvating solvent like N-methyl-2-pyrrolidone (NMP).[18]

-

Performing couplings at elevated temperatures.[16]

-

Incorporating "chaotropic" salts or using microwave-assisted synthesis.[16][19]

Visualizing the Fmoc-SPPS Workflow

The following diagrams, generated using Graphviz, illustrate the core chemical transformations and the overall workflow of Fmoc-based solid-phase peptide synthesis.

Caption: The chemical cycle of Fmoc protection and deprotection.

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.

Conclusion

The introduction of the Fmoc protecting group revolutionized solid-phase peptide synthesis, enabling the routine and efficient production of complex peptides with high purity. Its unique base-lability, which underpins the highly effective orthogonal Fmoc/tBu protection strategy, has made it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the chemistry of the Fmoc group, the intricacies of the SPPS workflow, and the potential challenges and their solutions is essential for harnessing the full potential of this powerful synthetic methodology. By adhering to well-established protocols and applying a rational approach to troubleshooting, the synthesis of even the most challenging peptide sequences is within reach.

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link].

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link].

-

GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available at: [Link].

- Wade, J.D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.